
trans-4-broMo-4'-(4-propylcyclohexyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl: is an organic compound with the chemical formula C21H25Br . It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a propylcyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl typically involves the bromination of 4-(4-propylcyclohexyl)biphenyl. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of oxidized biphenyl compounds.
Reduction: Formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
Chemistry: trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl is used as an intermediate in the synthesis of liquid crystals and other advanced materials. Its unique structure makes it valuable in the development of new organic compounds .
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives are explored for potential use in drug development and biochemical research .
Industry: In the industrial sector, trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl is used in the production of specialty chemicals and materials. Its role in the synthesis of liquid crystals is particularly noteworthy .
Mécanisme D'action
The mechanism of action of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl primarily involves its reactivity as a brominated biphenyl derivative. The bromine atom serves as a reactive site for various chemical transformations, enabling the compound to participate in substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
- 4-ethyl-4’-(4-propylcyclohexyl)biphenyl
- 3,4,5-trifluoro-4’-(4-propylcyclohexyl)biphenyl
- 4-bromo-4’-hydroxybiphenyl
Comparison:
- 4-ethyl-4’-(4-propylcyclohexyl)biphenyl: Similar in structure but with an ethyl group instead of a bromine atom, leading to different reactivity and applications.
- 3,4,5-trifluoro-4’-(4-propylcyclohexyl)biphenyl: Contains fluorine atoms, which significantly alter its chemical properties and potential applications.
- 4-bromo-4’-hydroxybiphenyl: The presence of a hydroxyl group introduces different reactivity, particularly in hydrogen bonding and solubility .
Propriétés
Numéro CAS |
101532-36-9 |
|---|---|
Formule moléculaire |
C21H25Br |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
1-bromo-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C21H25Br/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h8-17H,2-7H2,1H3 |
Clé InChI |
ZIVLCFBZJWSBQD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12327039.png)

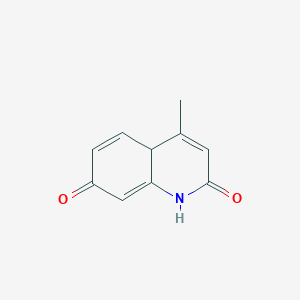
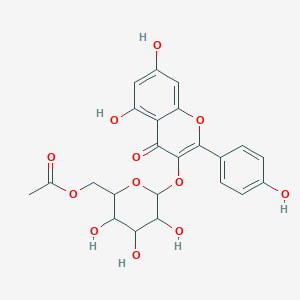
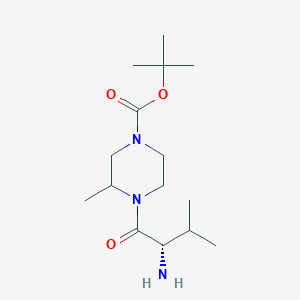
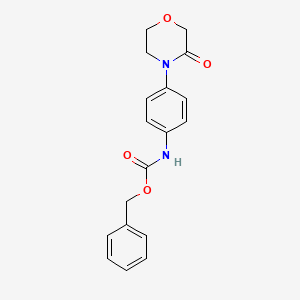
![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)
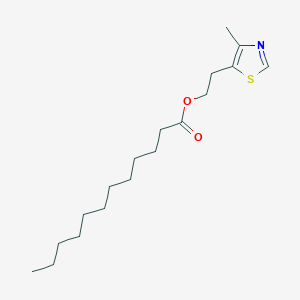
![(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12327086.png)
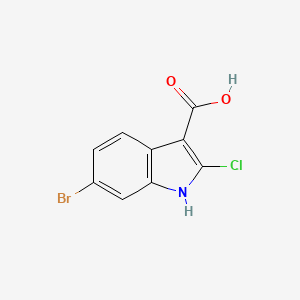
![[Ethyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B12327100.png)
